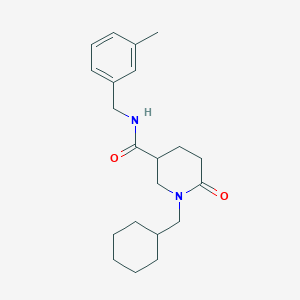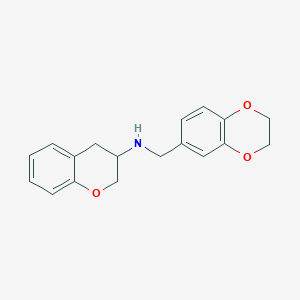![molecular formula C24H33N3O3 B6080429 2-methoxy-6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6080429.png)
2-methoxy-6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol is a chemical compound that belongs to the class of phenethylamines. It is also known as F15599 and has been widely studied for its potential applications in scientific research.
作用机制
The mechanism of action of 2-methoxy-6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol involves the activation of the 5-HT1A receptor. This receptor is a G protein-coupled receptor that is coupled to the Gαi/o protein. The activation of this receptor leads to the inhibition of adenylyl cyclase and the decrease in cAMP levels. This, in turn, leads to the activation of potassium channels and the hyperpolarization of the cell membrane. The compound also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol are primarily mediated by the activation of the 5-HT1A receptor. The compound has been found to have anxiolytic, antidepressant, and neuroprotective effects. It has also been found to enhance cognitive function and improve memory. The compound has been shown to have a low affinity for other serotonin receptors, which reduces the risk of unwanted side effects.
实验室实验的优点和局限性
The advantages of using 2-methoxy-6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol in lab experiments include its high selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its low affinity for other serotonin receptors. However, the compound has limitations in terms of its solubility in water, which can make it difficult to administer in certain experiments. It is also important to note that the compound has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for the study of 2-methoxy-6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol. One potential direction is the development of new and more effective treatments for depression, anxiety, and other psychiatric disorders. The compound may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the safety and efficacy of the compound in humans. Additionally, the compound may have potential applications in the field of synthetic biology, where it could be used to design new biological systems with specific functions.
合成方法
The synthesis of 2-methoxy-6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol involves the reaction between 2-methoxy-5-nitrophenol and 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylic acid tert-butyl ester. The reaction is catalyzed by palladium on carbon and is carried out in the presence of hydrogen gas. The resulting product is then deprotected with trifluoroacetic acid to obtain 2-methoxy-6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol.
科学研究应用
2-methoxy-6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has been studied for its potential applications in scientific research. It has been found to be a potent and selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. The compound has also been studied for its potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
2-methoxy-6-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3/c1-29-22-10-4-3-9-21(22)27-15-13-26(14-16-27)20-8-6-12-25(18-20)17-19-7-5-11-23(30-2)24(19)28/h3-5,7,9-11,20,28H,6,8,12-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIYWGMDRAFQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC4=C(C(=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1-cyclohexen-1-yl)ethyl]-8-(dimethylamino)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6080357.png)
![1-(4-fluorophenyl)-6,6-dimethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6080368.png)
![7-cyclohexylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6080370.png)

![1-{5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6080388.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6080398.png)

![N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-6-methylnicotinohydrazide](/img/structure/B6080408.png)
![2,3-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B6080413.png)


![6-(2-chlorophenyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6080443.png)
![N-(2-chloro-6-methylphenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6080448.png)
![2-[4-(2,3-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6080454.png)